Home > Products > Screening Compounds P122490 > N-(1,3-benzodioxol-5-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
N-(1,3-benzodioxol-5-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide -

N-(1,3-benzodioxol-5-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Catalog Number: EVT-4659288
CAS Number:
Molecular Formula: C19H20N6O3
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic compound identified as a potent and selective inhibitor of the first bromodomain of the Bromodomain-containing protein 4 (BRD4) [ [] ]. BRD4 is a member of the BET family of proteins that play a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histones.

  • Compound Description: Cyclopentynafil is a novel sildenafil analogue discovered in a dietary supplement marketed for erectile dysfunction. []
  • Relevance: While structurally distinct from the main compound, Cyclopentynafil shares the common feature of being a PDE-5 inhibitor analogue, highlighting the prevalence of such compounds in supplements marketed for similar purposes. [] Both compounds target a specific biological pathway, indicating potential overlapping research interests.

N-Octylnortadalafil

  • Compound Description: N-Octylnortadalafil is a novel tadalafil analogue discovered alongside cyclopentynafil in a dietary supplement illicitly sold for erectile dysfunction. []
  • Relevance: Like cyclopentynafil, N-Octylnortadalafil is a PDE-5 inhibitor analogue found in conjunction with N-1,3-benzodioxol-5-yl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide, emphasizing the recurring presence of this compound class in such supplements. [] The co-occurrence suggests a potential need for comparative analysis of their activities and safety profiles.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Relevance: SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core structure with N-1,3-benzodioxol-5-yl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide. [] This structural similarity suggests they may belong to a similar chemical class with potentially related biological activities, warranting further investigation.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

  • Compound Description: M11 is a key metabolite of SGX523 generated by aldehyde oxidase (AO) in a species-specific manner. It exhibits significantly lower solubility compared to SGX523, potentially explaining the obstructive nephropathy observed in clinical studies. []

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 is a novel compound exhibiting functional selectivity for specific non-α1 GABAA receptors. It displayed a low propensity to induce seizures in mice, suggesting potential advantages over traditional benzodiazepines. []
  • Relevance: L-838,417 shares the 1,2,4-triazolo[4,3-b]pyridazine core with N-1,3-benzodioxol-5-yl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide. [] This structural similarity, despite targeting different receptor subtypes, highlights the versatility of this core structure in binding to various biological targets.

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

  • Compound Description: This compound acts as an inhibitor for the first domain of the human bromodomain BRD4. []
  • Relevance: This compound possesses remarkable structural similarity to N-1,3-benzodioxol-5-yl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide. Notably, both compounds share the 1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide moiety. [] This significant overlap in their structures suggests a potential for comparable binding affinities and biological activities.
Overview

N-(1,3-benzodioxol-5-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential applications in pharmacology, particularly as an inhibitor of the bromodomain-containing protein 4 (BRD4). This protein plays a significant role in gene expression regulation by interacting with acetylated lysine residues on histones. The compound's molecular formula is C19H20N6O3C_{19}H_{20}N_{6}O_{3} with a molecular weight of approximately 380.4 g/mol.

Source and Classification

The compound is classified as a bromodomain inhibitor, specifically targeting the first bromodomain of BRD4. It is part of a broader category of compounds known for their ability to modulate protein-protein interactions involved in transcriptional regulation. The synthesis and characterization of this compound are essential for understanding its biological activity and therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(1,3-benzodioxol-5-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide likely involves multiple steps typical of heterocyclic chemistry. While specific synthetic routes are not detailed in the available literature, related compounds suggest the use of:

  1. Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of the benzodioxole moiety: This step may involve electrophilic aromatic substitution or coupling reactions.
  3. Triazole formation: The synthesis may incorporate methods such as azide-alkyne cycloaddition or other strategies to construct the triazole ring.
Chemical Reactions Analysis

Reactions and Technical Details

N-(1,3-benzodioxol-5-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is expected to participate in various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions.
  2. Substitution Reactions: The presence of nitrogen atoms in the triazole and piperidine rings may facilitate nucleophilic substitution reactions.
  3. Rearrangements: The compound could undergo rearrangements under certain conditions due to the instability of intermediates formed during reactions.

These chemical behaviors are crucial for understanding its reactivity and potential modifications for enhanced efficacy.

Mechanism of Action

Process and Data

The mechanism by which N-(1,3-benzodioxol-5-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide exerts its biological effects primarily involves competitive inhibition of BRD4's first bromodomain. By binding to the acetyl-lysine binding pocket:

  1. Disruption of Protein Interaction: The compound prevents BRD4 from recognizing acetylated histones.
  2. Alteration in Gene Expression: This inhibition leads to changes in the transcriptional regulation of genes involved in various cellular processes, potentially influencing pathways related to cancer progression or inflammatory responses.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-(1,3-benzodioxol-5-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; susceptible to hydrolysis.
Applications

Scientific Uses

N-(1,3-benzodioxol-5-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has potential applications in:

  1. Cancer Research: As a BRD4 inhibitor, it could be explored for therapeutic strategies against various cancers by modulating gene expression related to tumor growth.
  2. Inflammatory Diseases: Its ability to interfere with transcriptional regulation makes it a candidate for treating inflammatory conditions by altering cytokine production.
  3. Drug Development: The compound serves as a lead structure for developing new inhibitors with improved specificity and efficacy against bromodomains.

Properties

Product Name

N-(1,3-benzodioxol-5-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Molecular Formula

C19H20N6O3

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C19H20N6O3/c1-12-21-22-17-4-5-18(23-25(12)17)24-8-6-13(7-9-24)19(26)20-14-2-3-15-16(10-14)28-11-27-15/h2-5,10,13H,6-9,11H2,1H3,(H,20,26)

InChI Key

JDYMUQDMKGSBBF-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.